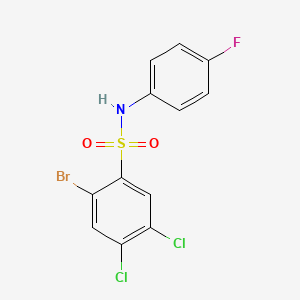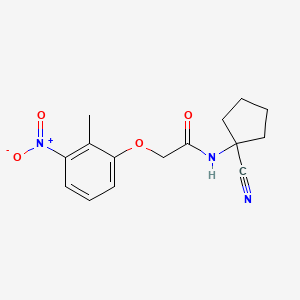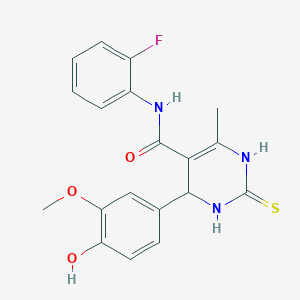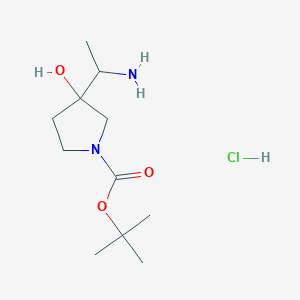![molecular formula C19H21FN4O2S2 B2871766 N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide CAS No. 338954-11-3](/img/structure/B2871766.png)
N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide: is a sulfonamide compound featuring a triazole ring, recognized for its potential applications in medicinal chemistry, agriculture, and materials science. The presence of various functional groups, including ethyl, methylsulfanyl, phenylethyl, and fluorobenzenesulfonamide, makes it a compound of interest for diverse chemical reactions and interactions.
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to interact with a variety of biological targets, including enzymes like aldehyde dehydrogenases .
Mode of Action
It’s known that many 1,2,4-triazole derivatives exert their effects through interactions with their targets, leading to changes in the target’s function .
Biochemical Pathways
For instance, some 1,2,4-triazole derivatives have been found to play a key role in the metabolism of aldehydes of both endogenous and exogenous derivation .
Result of Action
Compounds with similar structures have been known to exert a variety of effects at the molecular and cellular level, including antimicrobial and antioxidant activities .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide typically begins with the formation of the triazole ring via a cyclization reaction involving ethyl hydrazine and a suitable thiourea derivative. This is followed by the alkylation of the triazole ring with an alkyl halide to introduce the ethyl group. The incorporation of the 2-phenylethyl moiety involves a condensation reaction with an appropriate benzylamine derivative. Finally, the 4-fluorobenzenesulfonamide group is introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods:
For large-scale production, optimization of reaction conditions such as temperature, solvent choice, and catalyst presence is crucial. Continuous flow reactors and high-throughput screening are commonly employed to enhance yield and purity. Green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are increasingly preferred to minimize environmental impact.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically target the sulfonamide group, converting it into amines under mild conditions.
Substitution: The aromatic rings in the compound facilitate electrophilic and nucleophilic substitution reactions. The presence of the fluorine atom in the 4-fluorobenzenesulfonamide moiety enhances the reactivity towards nucleophilic attack.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution conditions: Alkaline or acidic conditions depending on the type of substitution (e.g., sodium hydroxide for nucleophilic substitution).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the attacking nucleophile or electrophile.
科学研究应用
Chemistry: The unique structure of N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide makes it an ideal candidate for studying the kinetics and mechanisms of heterocyclic chemistry. It serves as a starting material for the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, specifically targeting enzymes with a sulfonamide-binding site. Its structural versatility allows for the exploration of structure-activity relationships.
Medicine: The compound's pharmacophore elements make it a candidate for drug development, particularly in designing anti-inflammatory and anticancer agents. Its ability to interact with biological targets such as enzymes and receptors is crucial for its therapeutic potential.
Industry: this compound is utilized in the development of agrochemicals and materials science applications. Its stability and reactivity under various conditions make it valuable in the production of specialized coatings and polymers.
相似化合物的比较
N-{1-[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine, affecting its electronic properties and reactivity.
N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-bromobenzenesulfonamide: The bromine substitution alters its steric and electronic characteristics, influencing its biological interactions.
Uniqueness:
The presence of the fluorine atom in N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide enhances its lipophilicity and metabolic stability compared to its chlorine or bromine counterparts. Fluorine's high electronegativity influences the compound's reactivity and interaction with biological targets, making it distinct in its class.
That should cover it! Anything specific you want to dive deeper into?
属性
IUPAC Name |
N-[1-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S2/c1-3-24-18(21-22-19(24)27-2)17(13-14-7-5-4-6-8-14)23-28(25,26)16-11-9-15(20)10-12-16/h4-12,17,23H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGVJYZTJBRVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide](/img/structure/B2871685.png)
![(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871686.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2871689.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2871691.png)
![Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2871692.png)
![[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2871693.png)
![10-(3-chloro-4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2871694.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-chloro-3-nitrobenzamide](/img/structure/B2871697.png)




![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)
